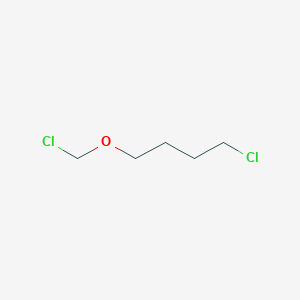
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Compound A, is a novel compound with a wide range of potential applications in the scientific and medical fields. It is a synthetic compound that has been synthesized using a variety of methods, including the Wittig-Horner reaction, the Stille reaction, and the Suzuki-Miyaura reaction. Compound A has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
科学的研究の応用
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has been found to have a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including benzodiazepines, benzothiazoles, and pyridines. It has also been used in the synthesis of antibiotics, antifungals, and antineoplastic agents. 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has also been used in the synthesis of compounds for use in drug delivery systems, as well as in the synthesis of compounds for use in imaging agents.
作用機序
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In addition, 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has been found to have an inhibitory effect on the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes.
実験室実験の利点と制限
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has a number of advantages and limitations for use in laboratory experiments. It is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. It is also relatively inexpensive, which makes it an attractive option for many laboratory experiments. However, it is also relatively insoluble in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has a relatively low solubility in organic solvents, which can also limit its use in certain experiments.
将来の方向性
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has a wide range of potential applications in the scientific and medical fields. One potential future direction for 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A is its use in the development of new drugs and drug delivery systems. 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A could also be used in the development of new imaging agents, as well as in the development of compounds for use in gene therapy. Additionally, 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A could be used in the development of compounds for use in drug-targeted therapies, such as cancer therapies. Finally, 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A could be used in the development of compounds for use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
合成法
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has been synthesized using a variety of methods, including the Wittig-Horner reaction, the Stille reaction, and the Suzuki-Miyaura reaction. The Wittig-Horner reaction involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base. The Stille reaction involves the coupling of a vinyl halide with an organostannane in the presence of a base. The Suzuki-Miyaura reaction involves the coupling of an aryl halide with an organoboronic acid in the presence of a palladium catalyst.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 3-chloro-4-cyclopropylphenylboronic acid with 2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid in the presence of a palladium catalyst and a base.", "Starting Materials": [ "3-chloro-4-cyclopropylphenylboronic acid", "2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Dissolve 3-chloro-4-cyclopropylphenylboronic acid and 2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid in a suitable solvent such as tetrahydrofuran (THF).", "Step 2: Add a palladium catalyst such as palladium acetate and a base such as potassium carbonate to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound '2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane'." ] } | |
CAS番号 |
2118230-75-2 |
製品名 |
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
分子式 |
C15H20BClO2 |
分子量 |
278.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



